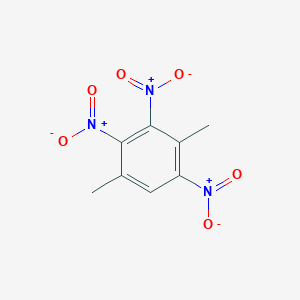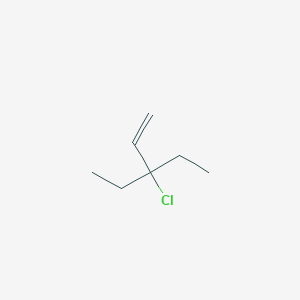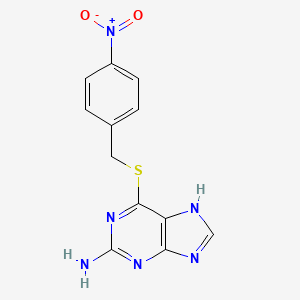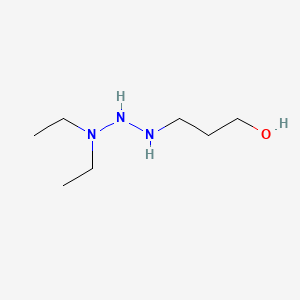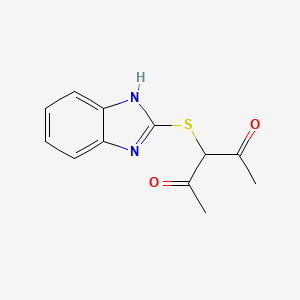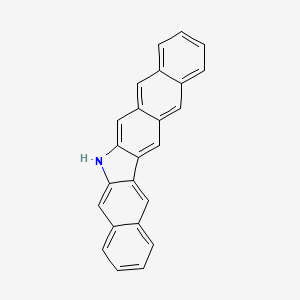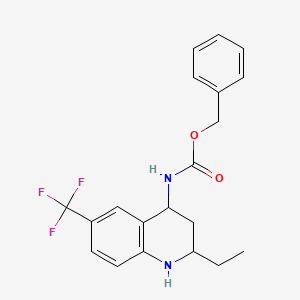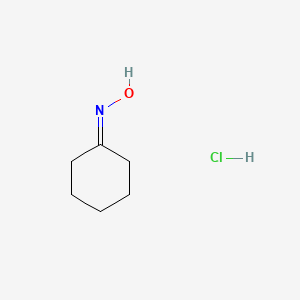
Cyclohexanone, oxime, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanone, oxime, hydrochloride is a chemical compound derived from cyclohexanone oxime. It is an important intermediate in organic synthesis, particularly in the production of caprolactam, which is a precursor to Nylon 6. This compound is known for its role in the Beckmann rearrangement, a reaction that converts oximes to amides.
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexanone, oxime, hydrochloride can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride. The reaction typically involves the following steps:
Formation of Cyclohexanone Oxime: Cyclohexanone reacts with hydroxylamine hydrochloride in the presence of a base to form cyclohexanone oxime.
Formation of this compound: The oxime is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound often involves the ammoximation of cyclohexanone using hydrogen peroxide and ammonia over a titanium silicate catalyst. This method is preferred due to its efficiency and environmental benefits .
化学反应分析
Types of Reactions: Cyclohexanone, oxime, hydrochloride undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This is the most significant reaction, where the oxime is converted to ε-caprolactam in the presence of an acid catalyst.
Reduction: The compound can be reduced to cyclohexylamine using sodium amalgam.
Hydrolysis: It can be hydrolyzed back to cyclohexanone using acetic acid.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, hydrochloric acid, and polyphosphoric acid are commonly used in the Beckmann rearrangement.
Reducing Agents: Sodium amalgam is used for the reduction of the oxime to cyclohexylamine.
Hydrolyzing Agents: Acetic acid is used for hydrolysis reactions.
Major Products:
ε-Caprolactam: Produced via Beckmann rearrangement, used in Nylon 6 production.
Cyclohexylamine: Produced via reduction.
Cyclohexanone: Produced via hydrolysis.
科学研究应用
Cyclohexanone, oxime, hydrochloride has several applications in scientific research:
作用机制
The primary mechanism of action for cyclohexanone, oxime, hydrochloride is the Beckmann rearrangement. This reaction involves the conversion of the oxime to an amide through the migration of an alkyl group from the carbon to the nitrogen atom. The reaction is catalyzed by acids, which protonate the oxime oxygen, making it a better leaving group. The key steps include:
Protonation of Oxime Oxygen: The oxime oxygen is protonated by an acid.
Migration and Rearrangement: The alkyl group migrates from the carbon to the nitrogen, forming a nitrilium ion.
Solvolysis and Tautomerization: The nitrilium ion undergoes solvolysis to form an imidate, which then tautomerizes to the amide.
相似化合物的比较
Cyclohexanone, oxime, hydrochloride can be compared with other oxime compounds:
Acetoxime: Similar to cyclohexanone oxime but derived from acetone.
Benzophenone Oxime: Derived from benzophenone, it undergoes the Beckmann rearrangement to form benzanilide.
Cyclohexanone Oxime: The precursor to this compound, it is used in similar reactions but without the hydrochloride component.
This compound is unique due to its specific use in the production of ε-caprolactam and its role in the Beckmann rearrangement, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
872-86-6 |
|---|---|
分子式 |
C6H12ClNO |
分子量 |
149.62 g/mol |
IUPAC 名称 |
N-cyclohexylidenehydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-7-6-4-2-1-3-5-6;/h8H,1-5H2;1H |
InChI 键 |
WVQMNVHWDSLKKT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=NO)CC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


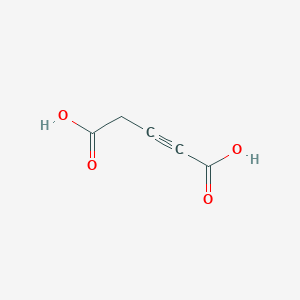
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
